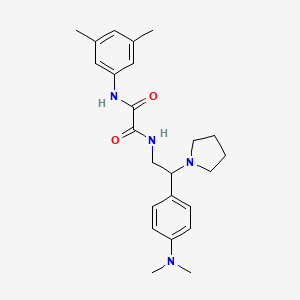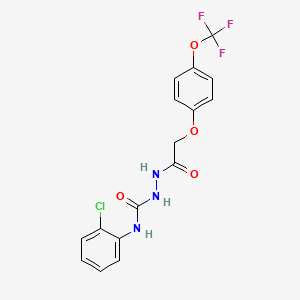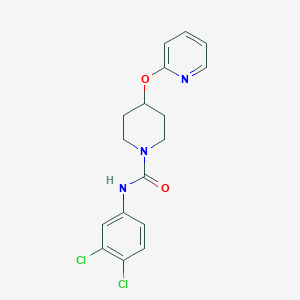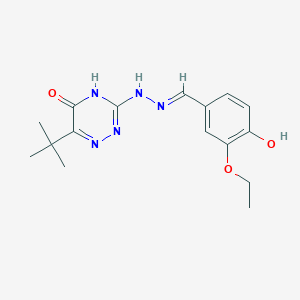![molecular formula C14H16Cl2N2O B2452857 2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol CAS No. 923185-13-1](/img/structure/B2452857.png)
2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
2-(1-((2,2-Dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol and its derivatives have shown promising results in anticancer research. A study by Rashid, Husain, and Mishra (2012) synthesized benzimidazoles bearing the oxadiazole nucleus, demonstrating significant anticancer activity in vitro. These compounds were screened at the National Cancer Institute, USA, and showed good anticancer activity, with one compound emerging as a lead due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
Catalytic Applications
The compound and related structures have been studied for their catalytic properties. Grasa, Kissling, and Nolan (2002) found that imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are efficient catalysts in transesterification between esters and alcohols. These findings highlight the potential of such compounds in facilitating various chemical reactions (Grasa, Kissling, & Nolan, 2002).
DNA Binding and Cytotoxicity
In a study by Paul et al. (2015), new benzimidazole-based Schiff base copper(II) complexes were synthesized, showing substantial in vitro cytotoxic effect against various cancer cell lines. These complexes, including the this compound derivatives, were effective in binding DNA through an intercalative mode, suggesting their potential use in targeted cancer therapies (Paul et al., 2015).
Electrochemical Applications
Yadav, Sarkar, and Purkait (2015) explored the use of amino acid compounds including derivatives of benzimidazole as corrosion inhibitors for steel in acidic solutions. Their research suggests that these compounds could play a vital role in preventing corrosion in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Wirkmechanismus
Target of Action
Compounds containing gem-dichlorocyclopropane fragments have been studied for their cytotoxic properties against various cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have shown selective toxic effects on certain cell lines
Biochemical Pathways
Imidazole derivatives, a class of compounds to which this molecule belongs, are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.
Result of Action
Compounds with similar structures have shown cytotoxic properties against certain cell lines . The exact effects would depend on the specific targets and mode of action of the compound.
Eigenschaften
IUPAC Name |
2-[1-[(2,2-dichlorocyclopropyl)methyl]benzimidazol-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c1-13(2,19)12-17-10-5-3-4-6-11(10)18(12)8-9-7-14(9,15)16/h3-6,9,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSADCVKNIDBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CC3CC3(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzodioxol-5-yl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2452779.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452780.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2452782.png)
![1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2452783.png)

![4-[4-(Oxan-4-yl)pyrimidin-2-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2452785.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2452789.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452791.png)

![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2452794.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)